4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and various substituents such as chlorine, nitro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Coupling Reactions: The final compound is obtained by coupling the thiazole and pyrazole intermediates through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Major Products Formed
Reduction of Nitro Group: Formation of 4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-amino-1H-pyrazole-5-carboxamide.
Substitution of Chlorine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H12ClN5O3S |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H12ClN5O3S/c1-7-3-5-9(6-4-7)11-8(2)25-15(17-11)18-14(22)12-10(16)13(20-19-12)21(23)24/h3-6H,1-2H3,(H,19,20)(H,17,18,22) |
InChI Key |
OLDBZZZWEYOIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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